molecular formula C9H15F3N2O2 B1491089 2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098119-42-5

2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1491089
CAS No.: 2098119-42-5
M. Wt: 240.22 g/mol
InChI Key: MZHWFJUKBJKFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes an amino group, an ethoxy group, and a trifluoromethyl group attached to a pyrrolidinyl ring

Biochemical Analysis

Biochemical Properties

2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins embedded within these membranes . These interactions can lead to changes in enzyme activity, protein conformation, and overall biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, the compound can affect gene expression, cellular metabolism, and overall cell function. For instance, it can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its application in research and therapeutic contexts. Over time, the compound may undergo chemical degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that the compound can have sustained effects on cellular processes, such as prolonged activation or inhibition of signaling pathways . Understanding these temporal effects is crucial for optimizing the compound’s use in various experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall physiology . At higher doses, it can induce significant changes, including toxic or adverse effects . For instance, high doses of the compound can lead to liver toxicity, as evidenced by elevated liver enzymes and histopathological changes . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound can influence metabolic flux and metabolite levels, further impacting cellular function and overall physiology .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties . The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues . Additionally, it can interact with transporters and binding proteins, facilitating its distribution to specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its use in research and therapeutic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring. One common approach is the cyclization of a suitable precursor containing the ethoxy and trifluoromethyl groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 3-Ethoxy-3-(trifluoromethyl)pyrrolidine: Similar structure but lacks the amino group.

  • 2-Aminoethan-1-one: Similar amino group but lacks the pyrrolidinyl ring and trifluoromethyl group.

Uniqueness: 2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is unique due to the combination of its amino group, ethoxy group, and trifluoromethyl group on the pyrrolidinyl ring, which imparts distinct chemical and physical properties compared to its similar compounds.

Properties

IUPAC Name

2-amino-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O2/c1-2-16-8(9(10,11)12)3-4-14(6-8)7(15)5-13/h2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHWFJUKBJKFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C1)C(=O)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
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Reactant of Route 6
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